

Comprehensive literature review of Sophocarpine monohydrate research.

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Compound of Interest

Compound Name: Sophocarpine monohydrate

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A Comprehensive Technical Guide to Sophocarpine Monohydrate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine, a tetracyclic quinolizidine alkaloid, is a prominent bioactive compound isolated from plants of the Sophora genus, such as *Sophora alopecuroides* L. and *Sophora flavescens* Ait.[1][2] These plants have a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation and viral infections.[1][3] **Sophocarpine monohydrate** ($C_{15}H_{22}N_2O \cdot H_2O$) is a hydrated form of the compound.[4] Modern pharmacological research has validated many of its traditional uses and uncovered a wide spectrum of biological activities. Studies have demonstrated its anti-inflammatory, anticancer, antiviral, analgesic, and organ-protective effects. This technical guide provides a comprehensive review of the existing literature on sophocarpine, focusing on its pharmacological effects, mechanisms of action, pharmacokinetics, and the experimental methodologies used in its investigation.

Pharmacological Activities

Sophocarpine exhibits a diverse range of pharmacological effects, making it a compound of significant interest for drug development. Its activities are primarily attributed to its ability to

modulate key signaling pathways involved in inflammation, cell proliferation, and viral replication.

Anti-inflammatory and Analgesic Effects

A substantial body of research highlights sophocarpine's potent anti-inflammatory properties. It has been shown to be effective in various models of inflammation, including rheumatoid arthritis, ulcerative colitis, acute lung injury, and dermatitis. The compound exerts these effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β). It also suppresses the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, studies have demonstrated its analgesic properties in both thermal and chemically induced pain models.

Anticancer Activity

Sophocarpine has demonstrated significant antitumor activity across various cancer cell lines. It can inhibit tumor cell proliferation, invasion, and migration, and induce apoptosis. The anticancer effects have been observed in models of prostate cancer, colon cancer, and gastric cancer. The underlying mechanisms involve the regulation of apoptotic signaling pathways and the modulation of pathways critical for cell survival and growth, such as the PI3K/AKT pathway.

Antiviral Activity

Sophocarpine has shown promising antiviral effects against a range of viruses. It is notably effective against hepatitis B virus (HBV), where it can reduce the levels of HBsAg, HBeAg, and HBV DNA. It also inhibits the replication of other viruses such as human herpesvirus 6 (HHV-6) and enterovirus 71 (EV71). Its antiviral mechanisms include inhibiting the attachment and penetration of the virus into host cells and suppressing the replication of viral genomic RNA.

Cardioprotective and Other Effects

Sophocarpine exhibits protective effects on the cardiovascular system. It has been shown to mitigate cardiac fibrosis, alleviate doxorubicin-induced heart injury, and protect against diabetic cardiomyopathy. These cardioprotective effects are linked to its anti-inflammatory and antioxidant properties, as well as its ability to modulate ion channels. Additionally, sophocarpine

has demonstrated neuroprotective, hepatoprotective, and anti-diabetic effects in various preclinical models.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on sophocarpine.

Table 1: In Vitro Efficacy of Sophocarpine

Assay Type	Target/Cell Line	Result (IC50 / Ki)
Antiviral Activity	Enterovirus 71 (EV71) in Vero cells	IC50: 350 µg/ml
Cytotoxicity	Vero cells	CC50: 1,346 µg/ml
Ion Channel Inhibition	hERG K+ channels	IC50: ~200 µM
Enzyme Inhibition	Cytochrome P450 3A4 (CYP3A4)	IC50: 12.22 µM; Ki: 6.74 µM (noncompetitive)
Enzyme Inhibition	Cytochrome P450 2C9 (CYP2C9)	IC50: 15.96 µM; Ki: 9.19 µM (competitive)

Table 2: In Vivo
Analgesic and Anti-
inflammatory
Dosages of
Sophocarpine

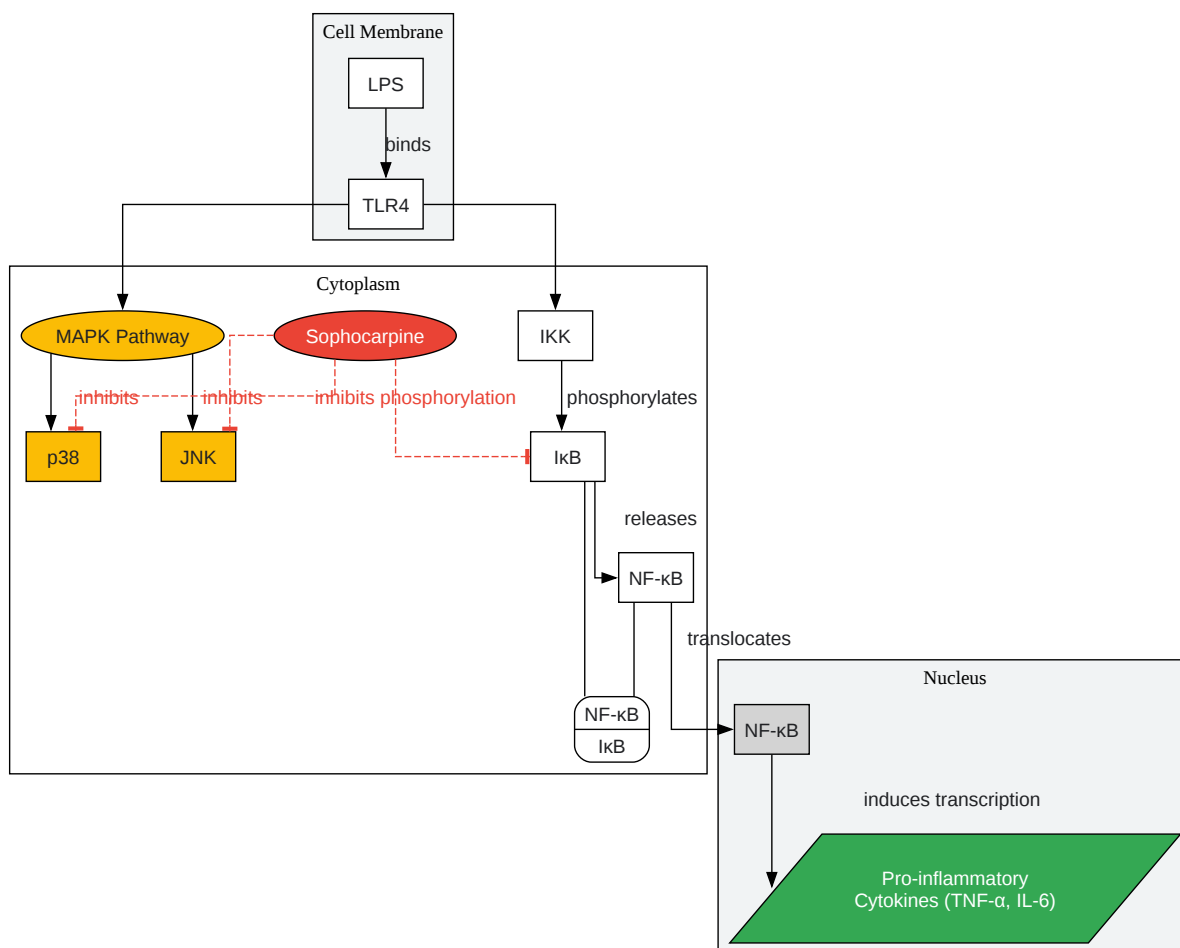
Animal Model	Condition	Dosage	Effect
Mouse	Acetic acid-induced writhing	40, 80 mg/kg	Dose-dependent inhibition of writhing
Mouse	Xylene-induced ear edema	20, 40, 80 mg/kg	Significant inhibition of edema
Rat	Carrageenan-induced paw edema	15, 30 mg/kg (i.v.)	Significant dose-dependent anti-inflammatory effect
Mouse	Acetic acid-induced vascular permeation	20, 40 mg/kg (i.v.)	Significant dose-dependent anti-inflammatory effect

Mechanism of Action: Key Signaling Pathways

Sophocarpine's diverse pharmacological effects stem from its ability to modulate multiple intracellular signaling pathways.

Inhibition of NF- κ B and MAPK Pathways

The anti-inflammatory effects of sophocarpine are largely mediated through the suppression of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), sophocarpine inhibits the phosphorylation of I κ B, which prevents the activation and nuclear translocation of NF- κ B. It also attenuates the phosphorylation of key MAPK proteins, including p38 and c-Jun NH2-terminal kinase (JNK). This dual inhibition leads to a significant reduction in the expression of downstream inflammatory mediators.

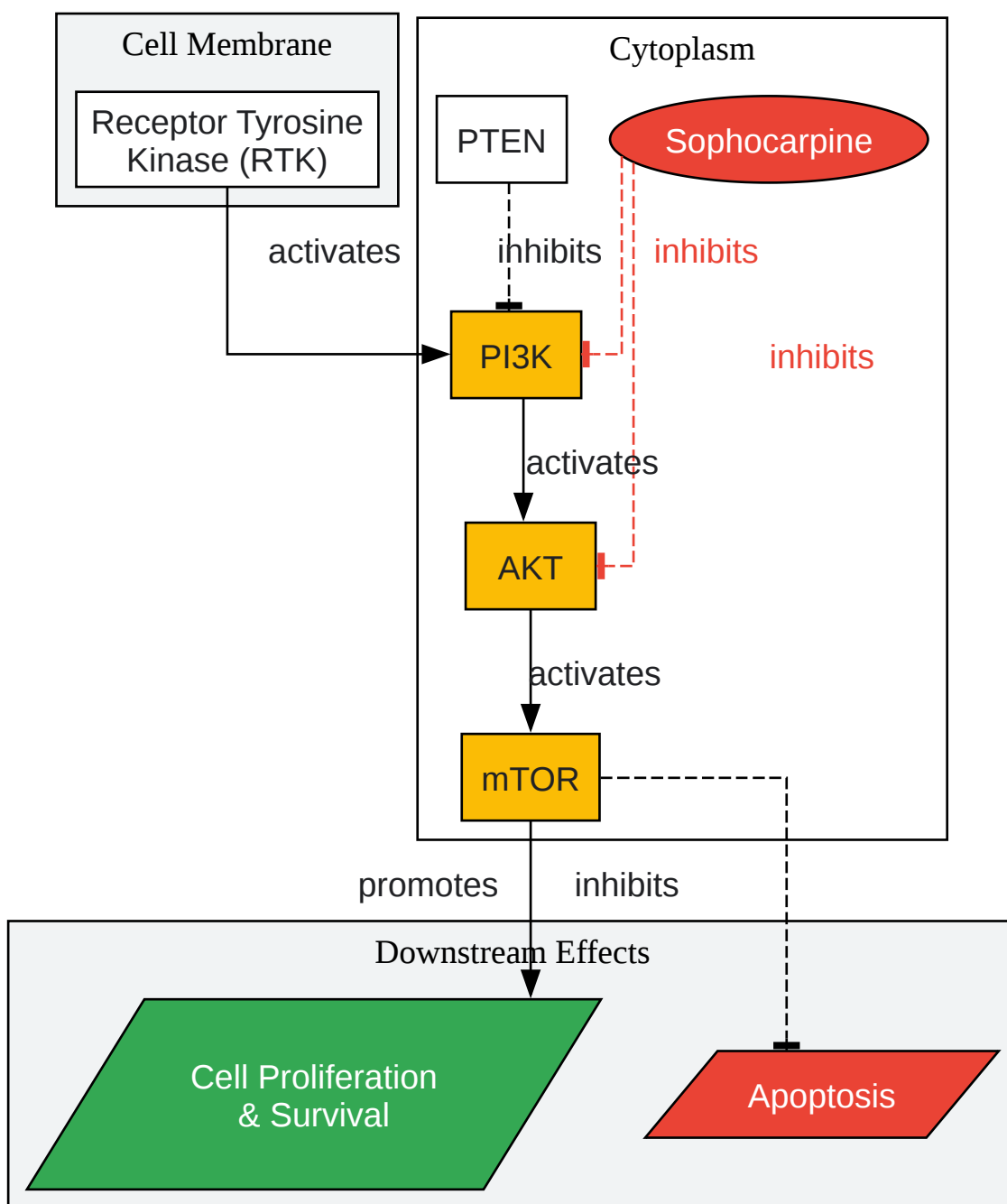


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Caption: Sophocarpine's inhibition of NF-κB and MAPK pathways.

Modulation of PI3K/AKT/mTOR Pathway

The anticancer activity of sophocarpine is often linked to its modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, sophocarpine can suppress the growth of cancer cells and induce apoptosis. For instance, in gastric cancer cells, sophocarpine's effects were associated with the regulation of the PTEN/PI3K/AKT pathway. In castration-resistant prostate cancer, it was found to suppress tumor progression by antagonizing the PI3K/AKT/mTOR pathway.



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Caption: Sophocarpine's inhibition of the PI3K/AKT/mTOR pathway.

Pharmacokinetics

Pharmacokinetic studies have shown that the distribution of sophocarpine in the body follows a two-compartment model. It can be detected in various tissues but has a relatively short half-life.

One study in rabbits showed that after oral administration, sophocarpine was absorbed and eliminated faster than a related alkaloid, sophoridine. In vitro studies using human liver microsomes have indicated that sophocarpine can inhibit CYP3A4 and CYP2C9 enzymes, suggesting a potential for drug-drug interactions with substances metabolized by these enzymes.

Experimental Protocols

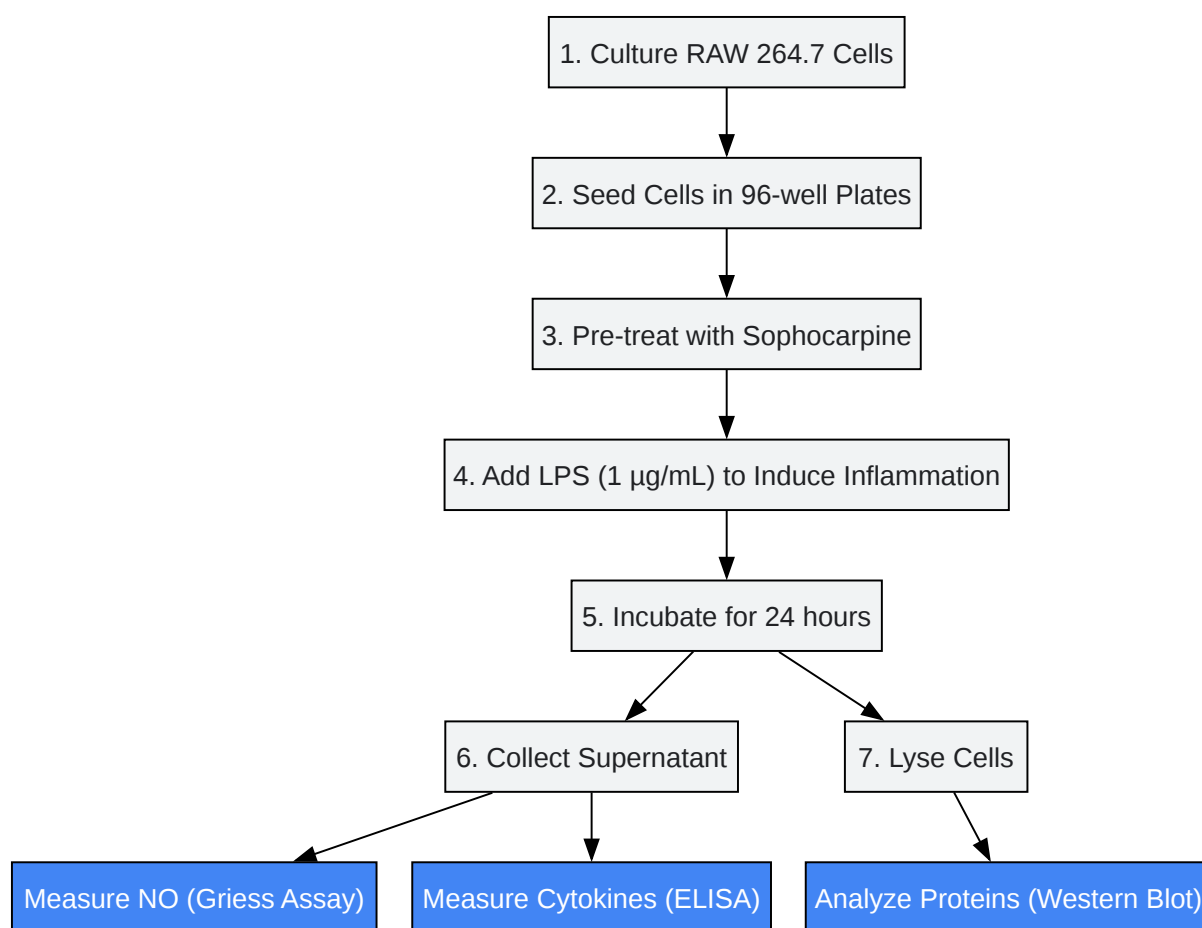
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 cells)

This protocol is based on methodologies frequently cited for testing the anti-inflammatory effects of sophocarpine.

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Cytotoxicity Assay:** To determine a non-toxic concentration range, cells are seeded in a 96-well plate and treated with various concentrations of sophocarpine for 24 hours. Cell viability is then assessed using an MTT assay.
- **Inflammatory Stimulation:** Cells are pre-treated with non-toxic concentrations of sophocarpine for 1-2 hours.
- **LPS Challenge:** Lipopolysaccharide (LPS, typically 1 µg/mL) is added to the wells (excluding the control group) to induce an inflammatory response. The cells are incubated for a specified period (e.g., 24 hours).
- **Quantification of Inflammatory Mediators:**
 - **Nitric Oxide (NO):** The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

- Cytokines (TNF- α , IL-6): Levels of cytokines in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.
- Western Blot Analysis: To analyze the effect on signaling pathways, cell lysates are collected. Proteins (e.g., p-p38, p-JNK, p-I κ B α , iNOS, COX-2) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies for detection.



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Caption: Experimental workflow for in vitro anti-inflammatory assay.

In Vivo Anticancer Assay (Xenograft Mouse Model)

This protocol is a generalized representation of studies investigating the in vivo antitumor effects of sophocarpine.

- **Cell Preparation:** A suitable human cancer cell line (e.g., prostate cancer PC-3 cells) is cultured and harvested.
- **Animal Model:** Male nude mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.
- **Tumor Implantation:** A suspension of cancer cells (e.g., 1×10^6 cells in PBS) is injected subcutaneously into the flank of each mouse.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
- **Treatment:** Mice are randomly assigned to a control group (vehicle) and treatment groups. Sophocarpine is administered (e.g., intraperitoneally or orally) at various doses daily or on a set schedule for a specific period (e.g., 2-4 weeks).
- **Monitoring:** Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- **Endpoint Analysis:** At the end of the study, mice are euthanized. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry, or Western blot) to examine markers of proliferation and apoptosis (e.g., Ki-67, Bax, Bcl-2).

Toxicity

While sophocarpine shows significant therapeutic potential, it is essential to consider its toxicity. The distribution of sophocarpine is widespread in tissues, but it also has a short half-life, which may mitigate some toxic effects. However, reports on its safety and toxicity are limited. Some studies in zebrafish embryos have indicated potential neurotoxicity and cardiotoxicity, associated with disruptions in calcium homeostasis and oxidative stress. The LD50 in mice via intravenous injection has been reported as 63.94 mg/kg. Further comprehensive toxicity and safety assessments are required to fully establish its therapeutic window.

Conclusion and Future Directions

Sophocarpine monohydrate is a multifaceted natural compound with a robust profile of pharmacological activities, including well-documented anti-inflammatory, anticancer, and antiviral effects. Its mechanisms of action are rooted in the modulation of critical signaling pathways like NF- κ B, MAPK, and PI3K/AKT. While preclinical data are promising, the transition to clinical application requires further rigorous investigation. Future research should focus on comprehensive toxicity studies, elucidation of its metabolic fate, and well-designed clinical trials to confirm its efficacy and safety in humans. The potential for drug-drug interactions via CYP enzyme inhibition also warrants further clinical evaluation. The continued exploration of sophocarpine and its derivatives could lead to the development of novel therapeutic agents for a range of diseases.

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